molecular formula C19H16N2O4S B2831163 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 790243-10-6

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2831163
CAS No.: 790243-10-6
M. Wt: 368.41
InChI Key: BFCWAKKLUXIMJG-UHFFFAOYSA-N
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Description

“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The molecule has shown significant antibacterial activity, particularly against B. subtilis and E. coli .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of the compound was determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Future Directions

The compound has shown potential as a therapeutic agent for Alzheimer’s disease and as an antibacterial agent . Future research could focus on further exploring these therapeutic potentials, conducting more comprehensive safety and hazard assessments, and investigating the compound’s other potential applications.

Mechanism of Action

Target of Action

Similar compounds have been studied for their inhibitory effects oncholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

It’s suggested that similar compounds may exert their effects by inhibiting the activity of their target enzymes . This inhibition could alter the normal functioning of these enzymes, leading to changes in the biochemical processes they regulate.

Biochemical Pathways

neural signal transmission and inflammatory responses . Inhibition of cholinesterases could impact acetylcholine breakdown, affecting neural communication. Similarly, inhibition of lipoxygenase could disrupt the synthesis of leukotrienes, molecules involved in inflammatory responses .

Pharmacokinetics

It’s noted that similar compounds, known as sulfonamides, are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could influence the bioavailability of the compound, affecting its therapeutic efficacy.

Result of Action

Similar compounds have shown potential asantibacterial agents , with some demonstrating significant bacterial biofilm growth inhibition . Additionally, some compounds have shown potential as therapeutic agents for Alzheimer’s disease .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)18(22)21-19-20-15(11-26-19)13-4-7-16-17(10-13)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWAKKLUXIMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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